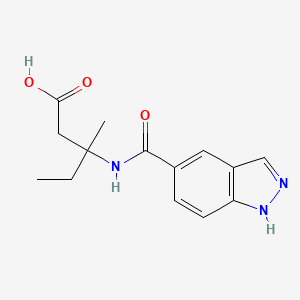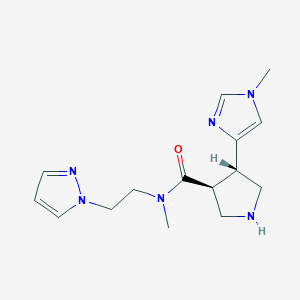
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid, also known as IMPP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). These enzymes play important roles in various biological processes, such as inflammation and gene expression. By inhibiting their activity, 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid may have therapeutic effects in diseases where these enzymes are overactive.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid has anti-inflammatory, anti-cancer, and neuroprotective effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. In addition, 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid has been found to protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid is its high purity, which allows for accurate and reproducible experiments. However, its low solubility in water may pose a challenge in certain experiments. In addition, further studies are needed to determine its optimal dosage and toxicity profile.
Direcciones Futuras
There are several future directions for 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid research. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Furthermore, the development of more soluble derivatives of 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid may improve its applicability in various experimental settings.
In conclusion, 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in experimental settings.
Métodos De Síntesis
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid can be synthesized through a reaction between 3-methylpentanoic acid and 1H-indazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid as a white crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid has been studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has shown potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-14(2,7-12(18)19)16-13(20)9-4-5-11-10(6-9)8-15-17-11/h4-6,8H,3,7H2,1-2H3,(H,15,17)(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVMVKXXMIOGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)O)NC(=O)C1=CC2=C(C=C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-amino-N-[(1-methylsulfonylcyclopentyl)methyl]-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7360038.png)
![6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride](/img/structure/B7360045.png)
![4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane](/img/structure/B7360047.png)
![4-[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carbonyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one](/img/structure/B7360054.png)

![[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-spiro[2H-indole-3,1'-cyclobutane]-1-ylmethanone](/img/structure/B7360068.png)
![tert-butyl 4-[(4-ethoxycarbonyl-2-methylpyrazol-3-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]azepane-1-carboxylate](/img/structure/B7360076.png)
![tert-butyl 4-[(5-ethoxycarbonylfuran-2-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B7360077.png)
![(2S)-4-methyl-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]pentanoic acid](/img/structure/B7360090.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethyl)propan-1-amine](/img/structure/B7360093.png)
![N-[(5-oxopyrrolidin-3-yl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7360108.png)
![N-[5-(2-oxopyrrolidin-1-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B7360112.png)
![1-[2-(3,4-dihydro-2H-chromene-3-carbonylamino)ethyl]imidazole-4-carboxylic acid](/img/structure/B7360125.png)
![N-[[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7360129.png)